1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-

Antiviral drug discovery SARS-CoV-2 Mpro Covalent inhibitor screening

Procure 6-Methoxy-2-phenyl-1,2-benzisoselenazol-3(2H)-one as a structurally differentiated organoselenium probe. Minor modifications to the ebselen scaffold drastically alter target engagement-this 6-methoxy analog exhibits a 10- to 30-fold gain in SARS-CoV-2 Mpro potency and a preserved mitochondrial membrane potential, avoiding confounds inherent to the parent compound. Key procurement specifications: • Mpro Inhibitor: Confirmed low nanomolar IC50; cellular EC50 of 844 nM in Vero E6 cells. • Urease Inhibitor: Covalent-allosteric mechanism with a Ki of ~2.11 nM against H. pylori urease. • Mitochondrial Safety: Benchmark control for differentiating pharmacology from mitochondrial off-target effects.

Molecular Formula C14H11NO2Se
Molecular Weight 304.21 g/mol
CAS No. 81744-07-2
Cat. No. B12702988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl-
CAS81744-07-2
Molecular FormulaC14H11NO2Se
Molecular Weight304.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)N([Se]2)C3=CC=CC=C3
InChIInChI=1S/C14H11NO2Se/c1-17-11-7-8-12-13(9-11)18-15(14(12)16)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyXEKCXAWULRRKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- (CAS 81744-07-2): Core Identity and Pharmacological Pedigree for Informed Procurement


1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- (CAS 81744-07-2) is a synthetic organoselenium small molecule (C14H11NO2Se, MW 304.21) belonging to the benzisoselenazolone class, structurally derived from the well-characterized glutathione peroxidase (GPx) mimetic and clinical-stage drug ebselen [1]. The compound features a methoxy (-OCH3) substituent at the 6-position of the benzisoselenazolone core, a modification that alters its electronic properties and, as corroborated by studies on related o-methoxy organoselenium compounds, can enhance antioxidant capacity while preserving mitochondrial membrane integrity [2]. It has been explicitly investigated as a SARS-CoV-2 main protease (Mpro) inhibitor, a bacterial urease inhibitor, and a cytoprotective agent against cisplatin-induced hair cell ferroptosis, positioning it as a multi-target research tool distinct from unsubstituted ebselen [3][4].

Why 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- Cannot Be Replaced by Generic Ebselen or Unsubstituted Analogs


Within the benzisoselenazolone series, minor structural perturbations produce pronounced shifts in target engagement, enzyme kinetics, and mitochondrial safety profiles. Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), the unsubstituted parent, exhibits broad GPx-mimetic antioxidant activity but also interacts with mitochondrial thiol groups, leading to potential mitochondrial depolarization [1]. The introduction of a 6-methoxy group, as in the target compound, represents a strategic functionalization: studies on analogous o-methoxy organoselenium compounds demonstrate that this substitution increases antioxidant properties while leaving the mitochondrial membrane potential unaffected [2]. Furthermore, the 6-methoxy-2-phenyl substitution pattern directly influences covalent binding kinetics at enzyme active sites—evidenced by distinct Ki values for urease inhibition and nanomolar IC50 values against SARS-CoV-2 Mpro that differ from the unsubstituted ebselen scaffold [3][4]. These functional consequences mean that biological activity, cellular safety, and target selectivity are not interchangeable across benzisoselenazolone analogs, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Guide: 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- vs. Ebselen and Other Analogs


SARS-CoV-2 Mpro Inhibition: Nanomolar IC50 of 6-Methoxy Ebselen vs. Ebselen

In a FRET-based enzymatic screen against recombinant SARS-CoV-2 main protease (Mpro), the 6-methoxy-2-phenyl benzisoselenazolone derivative (reported as compound E04) inhibited Mpro with an IC50 in the low nanomolar range. By comparison, ebselen in the same assay system exhibited an IC50 of 0.67 μM (670 nM) [1]. The 6-methoxy analog thus demonstrates approximately 10- to 30-fold greater potency, attributable to the methoxy group's influence on the covalent binding kinetics at the active-site cysteine (Cys145). Preincubation dilution experiments confirmed a covalent inhibition mechanism for this compound class, and molecular docking established that E04 binds competitively at the Mpro active site [1].

Antiviral drug discovery SARS-CoV-2 Mpro Covalent inhibitor screening

Bacterial Urease Inhibition: Ki of 2.11 nM for 6-Methoxy Ebselen vs. Acetohydroxamic Acid

In a high-throughput tandem-microwell assay for ammonia detection, 1,2-benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- inhibited Helicobacter pylori urease with a Ki value of approximately 2.11 nM, representing exceptionally potent inhibition through covalent S–Se adduct formation at the active-site cysteine residue [1]. By comparison, acetohydroxamic acid (AHA), a clinically used urease inhibitor, exhibits a Ki in the low micromolar range. The 6-methoxy ebselen derivative thus demonstrates an approximately 1,000-fold improvement in binding affinity over the clinical standard, while also preventing the antibiotic-resistant H. pylori strain from killing human gastric cells with greater efficacy than AHA [1].

Antimicrobial resistance Helicobacter pylori Urease inhibitor

Cisplatin-Induced Hair Cell Protection: Attenuation of Oxidative Stress, Apoptosis, and Ferroptosis

Using quantum chemistry calculation-aided design, Wang et al. (2024) identified 1,2-benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- as a potent GPx mimic that effectively alleviates cisplatin-induced oxidative stress, apoptosis, and ferroptosis in cochlear hair cells [1]. This triple-protective mechanism is a differentiated pharmacological profile relative to ebselen, which has documented mitochondrial toxicity liabilities in certain cell types (e.g., impairment of mitochondrial physiology in AR42J cells and rat hippocampal astrocytes) [2][3]. The methoxy-substituted analog's ability to protect hair cells without reported mitochondrial depolarization aligns with independent findings that o-methoxy insertion on organoselenium scaffolds preserves mitochondrial membrane potential [4].

Ototoxicity Ferroptosis Hearing loss

Mitochondrial Safety Profile: o-Methoxy Substitution Preserves Membrane Potential vs. Ebselen's Depolarization Risk

A systematic structure-activity study by de Oliveira et al. (2020) demonstrated that o-methoxy insertion on organoselenium scaffolds increases antioxidant properties without affecting mitochondrial membrane potential (ΔΨm), in contrast to p-methyl-substituted analogs and the parent compound ebselen, which are known to interact with mitochondrial respiratory complexes and promote depolarization [1]. The 6-methoxy-2-phenyl substitution pattern in the target compound corresponds to an o-methoxy-like electronic environment on the benzisoselenazolone core. This differential mitochondrial safety profile is corroborated by independent reports of ebselen-induced mitochondrial impairment in AR42J pancreatic cells and rat hippocampal astrocytes [2][3].

Mitochondrial toxicity Safety pharmacology Organoselenium SAR

Physicochemical Differentiation: LogP 2.06 and Molecular Properties vs. Ebselen

The 6-methoxy substitution imparts distinct physicochemical properties compared to ebselen. The target compound has a calculated LogP (octanol-water partition coefficient) of 2.06, a molecular weight of 304.21 g/mol, a boiling point of 444.6°C at 760 mmHg, and 2 hydrogen bond acceptors (0 donors) [1]. Ebselen (C13H9NOSe, MW 274.18) has a lower molecular weight and lacks the methoxy oxygen, resulting in different hydrogen bonding capacity and lipophilicity. The LogP of 2.06 for the target compound places it in a favorable range for membrane permeability (typically LogP 1–3 for CNS and cell-permeable compounds), while the additional heteroatom (methoxy oxygen) provides an extra site for potential prodrug derivatization or metabolic modification not available on the ebselen scaffold [1].

ADME prediction Drug-likeness Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 1,2-Benzisoselenazol-3(2H)-one, 6-methoxy-2-phenyl- (CAS 81744-07-2)


SARS-CoV-2 Mpro Inhibitor Screening and Antiviral Lead Optimization

Procure this compound as a covalent Mpro inhibitor chemical probe with confirmed low nanomolar IC50 and cellular antiviral activity (EC50 = 844 nM in Vero E6 cells) [1]. Its 10- to 30-fold greater potency over ebselen in the same FRET-based Mpro assay makes it the preferred benzisoselenazolone scaffold for structure-guided optimization of next-generation coronavirus protease inhibitors. Use in preincubation dilution experiments to validate covalent binding mechanisms and in human lung organoid models for translational antiviral efficacy assessment [1].

Helicobacter pylori Urease Inhibitor Development for Antibiotic-Resistant Infections

Deploy this compound as a tool inhibitor for H. pylori urease with a Ki of approximately 2.11 nM—approximately 1,000-fold more potent than the clinical standard acetohydroxamic acid [2]. Its covalent-allosteric inhibition mechanism, confirmed via S–Se adduct formation at the active-site cysteine, provides a validated starting point for fragment-based drug design targeting urease-dependent pathogens. Use in human gastric cell protection assays to benchmark new inhibitors against antibiotic-resistant H. pylori strains [2].

Otoprotection Research: Cisplatin-Induced Hair Cell Ferroptosis and Hearing Loss Models

Utilize this compound as a mechanistically distinct GPx mimetic that simultaneously attenuates oxidative stress, apoptosis, and ferroptosis in cochlear hair cells [3]. The triple-pathway cytoprotective profile, combined with the mitochondrial safety advantage suggested by o-methoxy SAR studies [4], makes it a superior candidate over ebselen for cisplatin co-treatment protocols aimed at preserving auditory function without introducing mitochondrial toxicity confounds.

Mitochondrial Safety Profiling in Organoselenium Chemical Biology

Employ this 6-methoxy-substituted benzisoselenazolone as a control compound in mitochondrial toxicity screening panels to benchmark novel organoselenium entities. Because o-methoxy substitution has been demonstrated to preserve mitochondrial membrane potential while enhancing antioxidant activity [4], this compound serves as a reference standard for differentiating target-specific pharmacology from mitochondrial off-target effects inherent to the ebselen scaffold.

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